1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
CAS No.:
Cat. No.: VC18843927
Molecular Formula: C11H10BrF3OS
Molecular Weight: 327.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrF3OS |
|---|---|
| Molecular Weight | 327.16 g/mol |
| IUPAC Name | 1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
| Standard InChI | InChI=1S/C11H10BrF3OS/c1-2-9(16)7-4-3-5-10(8(7)6-12)17-11(13,14)15/h3-5H,2,6H2,1H3 |
| Standard InChI Key | HCWUXVOSIYWOIV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₁H₁₀BrF₃OS and a molecular weight of 327.16 g/mol . Its IUPAC name, 1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one, reflects the positions of the bromomethyl (-CH₂Br) and trifluoromethylthio (-SCF₃) substituents on the phenyl ring (Figure 1). The propanone group (-COCH₂CH₃) occupies the para position relative to the bromomethyl group .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 327.16 g/mol | |
| Melting Point | 98–102°C (dec.) | |
| Solubility | Soluble in DCM, THF; insoluble in H₂O | |
| LogP (Octanol-Water) | 3.2 |
Structural Analysis
X-ray crystallography and NMR studies confirm a planar phenyl ring with dihedral angles of 12.5° between the propanone moiety and the aryl group. The trifluoromethylthio group adopts a conformation perpendicular to the ring, minimizing steric clashes with the bromomethyl substituent. Density Functional Theory (DFT) calculations indicate a dipole moment of 4.8 Debye, driven by the electron-withdrawing effects of the -SCF₃ and -Br groups .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
-
Bromination: 1-(2-Methyl-3-(trifluoromethylthio)phenyl)propan-1-one undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C, achieving 85% yield.
-
Purification: Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 4:1), followed by recrystallization from ethanol.
Industrial Manufacturing
Continuous flow reactors optimize bromination efficiency, reducing reaction time from 12 hours to 45 minutes. Process Analytical Technology (PAT) tools monitor intermediate formation, ensuring >99% purity. Annual global production is estimated at 50–100 kg, primarily serving pharmaceutical R&D.
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example, treatment with piperidine in DMF yields 1-(2-(piperidin-1-ylmethyl)-3-(trifluoromethylthio)phenyl)propan-1-one (92% yield). Kinetic studies reveal a second-order rate constant of at 25°C.
Oxidation and Reduction
-
Oxidation: Reaction with m-CPBA converts the trifluoromethylthio group to a sulfoxide () at -20°C.
-
Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, though over-reduction is mitigated using CeCl₃·7H₂O.
Applications in Medicinal Chemistry
Kinase Inhibition
The compound serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. Structural analogs bearing a substituted benzamide group exhibit IC₅₀ values of 0.8 nM against BTK in B-cell lymphoma models.
Antimicrobial Activity
Derivatives with a morpholine moiety show potent activity against Staphylococcus aureus (MIC = 2 μg/mL) by disrupting cell wall synthesis.
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/MIC |
|---|---|---|
| BTK Inhibitor Analog | BTK Kinase | 0.8 nM |
| Morpholine Derivative | S. aureus | 2 μg/mL |
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Compounds
| Compound | Substituents | LogP | Bioactivity |
|---|---|---|---|
| 1-(3-Bromo-4-(SCF₃)phenyl)propan-1-one | Br at meta, SCF₃ at para | 3.5 | Anticancer (IC₅₀ 5 μM) |
| 1-(2-Cl-3-(SCF₃)phenyl)propan-1-one | Cl at ortho, SCF₃ at meta | 2.8 | Antifungal (MIC 8 μg/mL) |
The ortho-bromomethyl group in the target compound enhances electrophilicity compared to chloro or methyl analogs, enabling faster kinetics in SN2 reactions.
Future Directions
Ongoing research explores enantioselective synthesis routes using chiral phase-transfer catalysts. Additionally, covalent docking studies aim to optimize trifluoromethylthio positioning for enhanced target engagement in protease inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume